

Physical and chemical properties of Desmethyl Thiosildenafil-d8

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Compound of Interest

Compound Name: Desmethyl Thiosildenafil-d8

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In-Depth Technical Guide to Desmethyl Thiosildenafil-d8

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and a proposed signaling pathway for **Desmethyl Thiosildenafil-d8**. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Compound Information

Desmethyl Thiosildenafil-d8 is a deuterated analog of Desmethyl Thiosildenafil, which itself is a derivative of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. The introduction of deuterium atoms provides a valuable tool for metabolic studies and as an internal standard in quantitative analytical methods.

Physical and Chemical Properties

A summary of the known physical and chemical properties of **Desmethyl Thiosildenafil-d8** is presented in the table below. It is important to note that some data, such as melting and boiling points, are not readily available in the public domain and would require experimental determination.

Property	Value	Source
Chemical Name	5-[2-Ethoxy-5-(1-piperazinyl-d8-sulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl- 7H-pyrazolo[4,3-d]pyrimidine-7-thione	Pharmaffiliates
CAS Number	1215321-44-0	LGC Standards
Molecular Formula	C21H20D8N6O3S2	LGC Standards
Molecular Weight	484.66 g/mol	LGC Standards
Appearance	Pale Yellow Solid	Pharmaffiliates
Purity	Typically >95% (HPLC)	LGC Standards
Storage Temperature	2-8°C or -20°C	Pharmaffiliates, LGC Standards
Solubility	Soluble in DMF and DMSO	Inferred from Thiosildenafil

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **Desmethyl Thiosildenafil-d8** are crucial for its application in research. The following protocols are based on established methods for similar sildenafil analogs and can be adapted for this specific deuterated compound.

Synthesis of Thiosildenafil Analogs

The synthesis of thiosildenafil analogs can be adapted from methods developed for sildenafil and its derivatives. A plausible synthetic route is outlined below:

- **Chlorosulfonylation:** The precursor, 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is treated with a chlorosulfonating agent to introduce the sulfonyl chloride group at the 5-position of the phenyl ring.

- **Amination:** The resulting sulfonyl chloride is then reacted with deuterated piperazine (piperazine-d8) to form the corresponding sulfonamide.
- **Thionation:** The final step involves the conversion of the carbonyl group at the 7-position of the pyrazolopyrimidinone core to a thiocarbonyl group. This can be achieved using a thionating agent such as Lawesson's reagent.

Analytical Methods

The identification and quantification of **Desmethyl Thiosildenafil-d8** in various matrices can be performed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

- **Column:** A C18 reversed-phase column is typically used.
- **Mobile Phase:** A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
- **Detection:** Mass spectrometry is used for detection, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor and product ion transitions would need to be determined for **Desmethyl Thiosildenafil-d8**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **¹H and ¹³C NMR:** These techniques are essential for the structural elucidation and confirmation of the synthesized compound. The presence and position of the deuterium atoms can be confirmed by the absence of corresponding proton signals in the ¹H NMR spectrum.

Below is a diagram illustrating a general experimental workflow for the analysis of such compounds.



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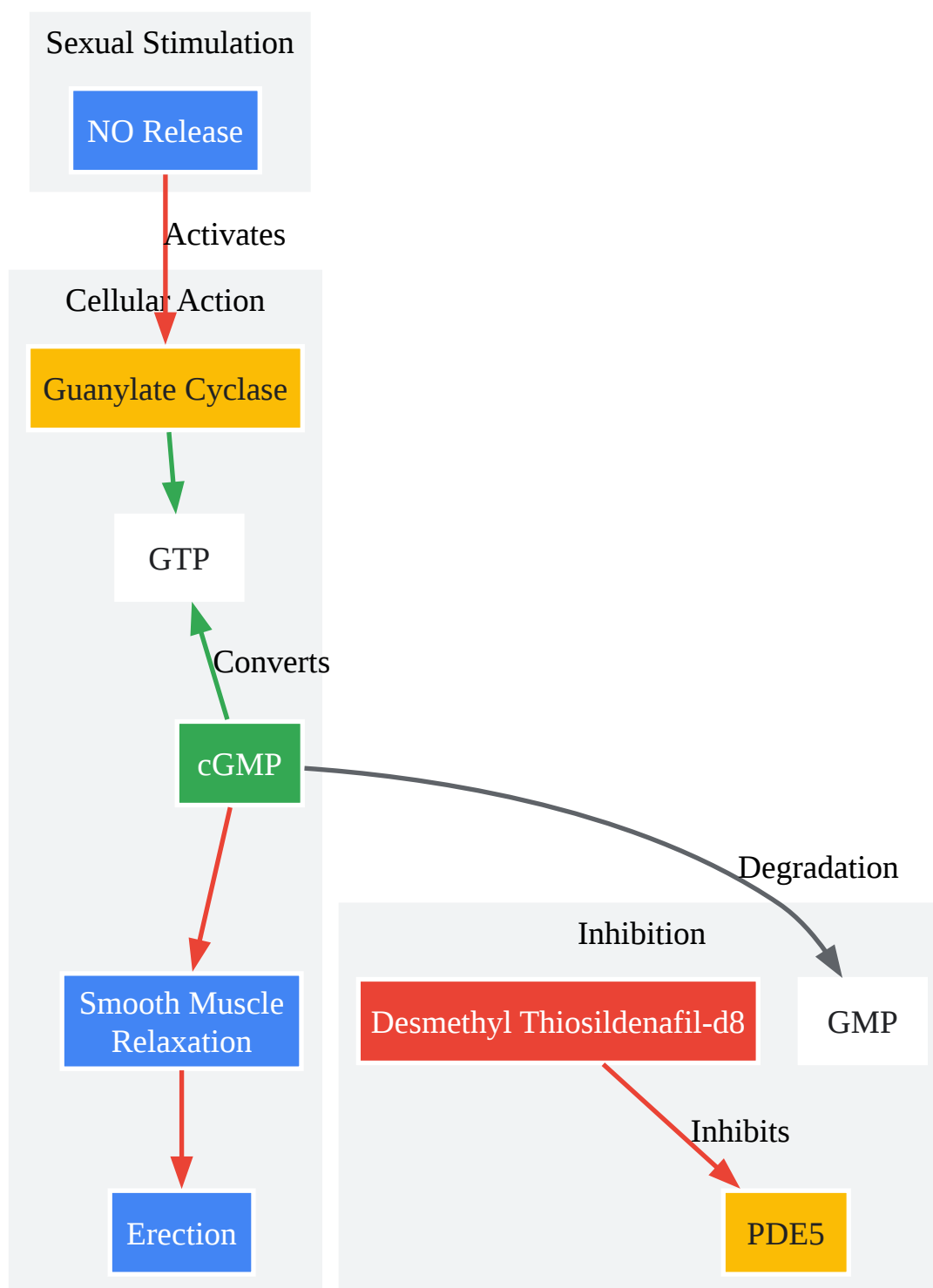
A generalized workflow for the analysis of **Desmethyl Thiosildenafil-d8**.

Proposed Signaling Pathway

While specific studies on the biological activity of **Desmethyl Thiosildenafil-d8** are not currently available, its structural similarity to sildenafil and other thiosildenafil analogs strongly suggests that it acts as a phosphodiesterase type 5 (PDE5) inhibitor. The proposed signaling pathway is based on the known mechanism of action of sildenafil and its analogs.

The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). This increase in cGMP leads to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, **Desmethyl Thiosildenafil-d8** is expected to enhance the effect of NO by increasing the levels of cGMP, thereby facilitating penile erection.

The following diagram illustrates this proposed signaling pathway.



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Proposed signaling pathway for **Desmethyl Thiosildenafil-d8** as a PDE5 inhibitor.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com